Cas no 1214331-07-3 (2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid)

2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid
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- Inchi: 1S/C14H10F2O3/c15-10-6-2-1-4-8(10)12-9(13(17)14(18)19)5-3-7-11(12)16/h1-7,13,17H,(H,18,19)
- InChI Key: NGRJTLHPBMYWLY-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(C(=O)O)O)=C1C1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 324
- Topological Polar Surface Area: 57.5
- XLogP3: 2.7
2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001785-1g |
2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid |
1214331-07-3 | 97% | 1g |
$1445.30 | 2023-09-04 | |
Alichem | A011001785-250mg |
2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid |
1214331-07-3 | 97% | 250mg |
$489.60 | 2023-09-04 | |
Alichem | A011001785-500mg |
2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid |
1214331-07-3 | 97% | 500mg |
$831.30 | 2023-09-04 |
2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid
Chemical Profile: 2-(2',6-Difluorobiphenyl-2-yl)-2-hydroxyacetic Acid (CAS No. 1214331-07-3)
The compound 2-(2',6-difluorobiphenyl-2-yl)-2-hydroxyacetic acid, identified by the CAS registry number 1214331-07-3, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The presence of fluorine atoms at the 2' and 6 positions of the biphenyl ring introduces significant electronic effects, enhancing the compound's stability and reactivity in different chemical environments.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and hydroxylation techniques. The synthesis process typically involves the preparation of the biphenyl core followed by the introduction of hydroxyl and acetic acid functionalities. Researchers have employed catalytic cross-coupling methods, such as the Suzuki-Miyaura reaction, to construct the biphenyl framework with high precision. The subsequent hydroxylation step often utilizes transition metal catalysts or enzymatic approaches to achieve selective oxidation, ensuring the formation of the desired 2-hydroxyacetic acid moiety.
The structural features of this compound make it an attractive candidate for applications in drug discovery and materials science. In pharmacology, the biphenyl system is known for its ability to modulate receptor activity, making it a valuable component in the design of bioactive molecules. Recent studies have explored its potential as a lead compound for developing novel antidepressants and anti-inflammatory agents. The hydroxyl group in the acetic acid moiety provides additional sites for functionalization, enabling researchers to modify its pharmacokinetic properties for improved drug delivery.
In materials science, this compound has shown promise as a building block for advanced polymers and organic semiconductors. The fluorine atoms in the biphenyl ring contribute to enhanced thermal stability and electronic conductivity, making it suitable for applications in high-performance electronics. Researchers have reported successful incorporation of this compound into polymer frameworks, resulting in materials with improved mechanical properties and thermal resistance.
The environmental impact of this compound has also been a focus of recent studies. Due to its complex structure, it exhibits limited biodegradability under natural conditions, raising concerns about its persistence in ecosystems. However, innovative waste management techniques and green chemistry approaches are being developed to mitigate these issues. For instance, researchers have explored enzymatic degradation pathways using tailored microbial strains to enhance its biodegradation efficiency.
In conclusion, 2-(2',6-difluorobiphenyl-2-yl)-2-hydroxyacetic acid, CAS No. 1214331-07-3 strong>, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups provide a foundation for innovative research in drug development, materials science, and environmental chemistry. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing modern chemical technologies. ]]>
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